4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride
Overview
Description
“4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3S . It has a molecular weight of 259.80 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with two methyl groups at the 4 and 6 positions. There is also a sulfur atom attached to the 2 position of the ring, which is further connected to a pyrrolidin-2-ylmethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrimidine derivatives are known to undergo a variety of reactions. These include reactions with diacetyl ketene, enaminonitrile, alkynes, and α-methyl or α-methylene ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 259.80 and a molecular formula of C11H18ClN3S . Other specific properties such as boiling point and storage conditions are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives, including those structurally related to the compound , are of significant interest due to their diverse chemical and biological properties. A study by Xu, Zhu, and Wang (2013) details a convenient and efficient synthesis method for a related pyrimidine derivative, highlighting the importance of pyrimidine compounds in synthetic organic chemistry and their potential for further functionalization and application in various fields (Defeng Xu, Zhiling Zhu, Ziqi Wang, 2013).
Nonlinear Optical Materials
Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. Their findings demonstrate the potential of pyrimidine derivatives in the development of materials for optoelectronic applications, suggesting that structurally similar compounds like "4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride" may also possess valuable optical properties (A. Hussain et al., 2020).
Antifungal Activity
Wang et al. (2018) synthesized novel pyrimidine derivatives with potential antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. This suggests that "this compound" could be explored for similar biological activities, given the structural similarities with the compounds studied (Shi-Chun Wang et al., 2018).
Molecular Interactions and Crystal Engineering
Research on pyrimidine and its derivatives also extends to the study of molecular interactions, crystal engineering, and the design of co-crystals. Such studies provide insights into the structural and functional versatility of pyrimidine derivatives, potentially guiding the development of new materials and pharmaceuticals (Papa Aly Gaye et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
4,6-dimethyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S.ClH/c1-8-6-9(2)14-11(13-8)15-7-10-4-3-5-12-10;/h6,10,12H,3-5,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGXMMRQOBCRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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